2-Fluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73989. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUDZAFBPDDAMK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075408, DTXSID601274238 | |

| Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18944-77-9, 451-69-4, 20595-29-3 | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18944-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, o-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Fluorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorine in Cinnamic Acid Scaffolds

An In-depth Technical Guide to 2-Fluorocinnamic Acid: Properties, Structure, and Applications

This compound, a halogenated aromatic compound, holds a significant position within the broader research landscape of cinnamic acid derivatives.[1] Cinnamic acids and their analogues are a class of organic compounds found naturally in various plants and serve as crucial intermediates in the biosynthesis of many aromatic natural products.[1] The core structure, featuring a phenyl group attached to an acrylic acid moiety, offers a versatile scaffold for chemical modification. The introduction of substituents onto this framework has led to compounds with a wide array of pharmacological properties, including antioxidant, anticancer, and anti-inflammatory activities.[1]

The substitution of a hydrogen atom with fluorine, as seen in this compound, has profound implications for a molecule's physicochemical and biological properties.[1] Fluorine's status as the most electronegative element allows it to dramatically alter a molecule's characteristics by creating a strong, polarized carbon-fluorine bond.[2] In drug development, this strategic incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability, often leading to improved pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, detailing its chemical properties, structure, synthesis, and applications.

Molecular Structure and Spectroscopic Profile

The defining feature of this compound is the fluorine atom at the ortho-position of the phenyl ring, adjacent to the propenoic acid side chain. The molecule predominantly exists as the more stable trans (E) isomer due to reduced steric hindrance.

IUPAC Name: (2E)-3-(2-fluorophenyl)prop-2-enoic acid[4] CAS Number: 451-69-4[5][6] Molecular Formula: C₉H₇FO₂[1][4] Molecular Weight: 166.15 g/mol [1][4][7]

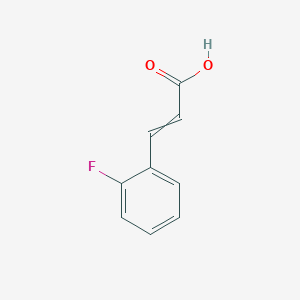

Caption: 2D structure of (2E)-2-Fluorocinnamic acid.

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. The data below is characteristic of the compound.

| Spectroscopic Technique | Key Features and Interpretations |

| ¹H NMR | Aromatic Protons: Multiplets typically appear between 7.0-7.8 ppm. The fluorine atom at the C2 position induces complex splitting patterns. Vinylic Protons: Two doublets are observed for the trans-alkene protons. The proton alpha to the carbonyl (Cα-H) is typically around 6.5 ppm, while the beta proton (Cβ-H) is further downfield (~7.7 ppm) due to deshielding from the aromatic ring. The large coupling constant (J ≈ 15-16 Hz) confirms the trans configuration. Carboxylic Acid Proton: A broad singlet appears far downfield, typically >10 ppm, and is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: The carboxylic acid carbonyl (C=O) signal is found downfield, around 167-173 ppm. Aromatic Carbons: Signals appear in the 115-165 ppm range. The carbon directly bonded to fluorine (C-F) shows a large coupling constant (¹JCF) and a significant downfield shift. Vinylic Carbons: The Cα and Cβ signals are observed around 117 ppm and 147 ppm, respectively. |

| Infrared (IR) Spectroscopy | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[8] C=O Stretch: A strong, sharp peak for the conjugated carboxylic acid carbonyl group appears around 1680-1700 cm⁻¹.[8] C=C Stretch: Absorptions for the alkene and aromatic C=C bonds are seen in the 1620-1640 cm⁻¹ region.[8] C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region indicates the presence of the carbon-fluorine bond. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z = 166, corresponding to the molecular weight of the compound.[4] Common fragmentation patterns involve the loss of -OH (m/z = 149) and -COOH (m/z = 121). |

Physicochemical Properties

The introduction of an ortho-fluorine atom significantly modulates the molecule's physical and chemical properties compared to unsubstituted cinnamic acid.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 178-180 °C | [5][7][9] |

| Boiling Point | ~281.6 °C (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ethyl acetate. | [1] |

| pKa | ~4.31 (Predicted); The electron-withdrawing fluorine atom increases acidity compared to cinnamic acid (pKa ≈ 4.44). | [1][10] |

The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, leading to a lower pKa and thus higher acidity.[10] This increased acidity can be critical for modulating interactions with biological targets.

Synthesis and Reactivity

This compound is typically synthesized via condensation reactions. A common and effective method is the Knoevenagel condensation, or its Doebner modification, which reacts 2-fluorobenzaldehyde with malonic acid.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol (Doebner-Knoevenagel Condensation)

This protocol describes a self-validating system where reaction progress can be monitored, and product identity is confirmed through standard analytical techniques.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes).

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The use of pyridine as a solvent facilitates the subsequent decarboxylation step.[1]

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzaldehyde is consumed. The evolution of CO₂ gas indicates the progression of decarboxylation.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (~10% HCl). This neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts and impurities.

-

Validation: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid. Confirm the identity and purity of the final product using melting point analysis, NMR, and IR spectroscopy, comparing the results to established data.

Applications in Research and Drug Development

This compound is primarily valued as a key intermediate and building block in the synthesis of more complex and biologically active molecules.[1][7]

-

Medicinal Chemistry: The fluorinated phenyl ring and the reactive acrylic acid moiety make it a versatile starting material for creating novel therapeutic agents. Fluorination is a proven strategy for enhancing the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Derivatives of fluorinated cinnamic acids have been investigated for their potential as anticancer and antibacterial agents.[1]

-

Material Science: Cinnamic acid derivatives are used in the development of polymers, photoresists, and other advanced materials. The unique electronic properties imparted by the fluorine atom can be exploited to fine-tune the optical and physical properties of these materials.[1]

The rationale behind using the 2-fluoro isomer often relates to its ability to induce specific conformational preferences or engage in unique intermolecular interactions (e.g., hydrogen bonding, dipole interactions) within a target protein's active site, potentially increasing potency and selectivity.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11][12]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11][12][13] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12][13]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Conclusion

This compound is a valuable chemical entity whose utility is amplified by the strategic placement of a fluorine atom. This single substitution significantly impacts its acidity, reactivity, and potential biological interactions. Its well-defined chemical properties and established synthetic routes make it a reliable building block for medicinal chemists and material scientists aiming to leverage the unique advantages of fluorination. A thorough understanding of its structure, properties, and handling requirements is essential for its effective and safe application in advanced scientific research.

References

-

This compound | C9H7FO2 | CID 735833. PubChem, National Institutes of Health. [Link]

-

Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3). Cheméo. [Link]

-

Acid Series - Cinnamate & Derivative Products. Juelun Chemical Bulk Supply. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

alpha-Fluorocinnamic acid | C9H7FO2 | CID 1550911. PubChem, National Institutes of Health. [Link]

-

4-Fluorocinnamic acid | C9H7FO2 | CID 1530234. PubChem, National Institutes of Health. [Link]

-

IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. IJRPR. [Link]

-

Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine notes. [Link]

-

1H NMR: Intermediate Level, Spectrum 7. University of Wisconsin-Madison. [Link]

-

2-Chlorocinnamic acid | C9H7ClO2 | CID 700642. PubChem, National Institutes of Health. [Link]

-

The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research. Chemwish. [Link]

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]

- 4. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 2-氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (E)-3-(2-Fluorophenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(E)-3-(2-Fluorophenyl)prop-2-enoic acid, a fluorinated derivative of cinnamic acid, represents a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. The strategic introduction of a fluorine atom onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for a diverse array of specialized applications. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safety considerations. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document aims to serve as a practical and scientifically rigorous resource.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific discourse and reproducibility. This section details the IUPAC name, common synonyms, and key identifiers for (E)-3-(2-fluorophenyl)prop-2-enoic acid.

IUPAC Name

The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is (E)-3-(2-fluorophenyl)prop-2-enoic acid [1]. The "(E)" designation specifies the stereochemistry of the alkene, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

Synonyms

In scientific literature and commercial catalogs, this compound is frequently referred to by several other names, including:

-

o-Fluorocinnamic acid[1]

-

(2E)-3-(2-Fluorophenyl)acrylic acid[3]

-

trans-2-Fluorocinnamic acid[3]

-

3-(2-Fluorophenyl)acrylic acid[1]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

| Identifier | Value |

| CAS Number | 451-69-4[1] |

| Molecular Formula | C₉H₇FO₂[3] |

| Molecular Weight | 166.15 g/mol [3] |

| InChI | InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+[1] |

| InChIKey | IOUDZAFBPDDAMK-AATRIKPKSA-N[1] |

| SMILES | C1=CC=C(C(=C1)/C=C/C(=O)O)F[1] |

Synthesis of (E)-3-(2-Fluorophenyl)prop-2-enoic Acid

The synthesis of cinnamic acid and its derivatives is a well-established area of organic chemistry. The two primary and most effective methods for preparing (E)-3-(2-fluorophenyl)prop-2-enoic acid are the Perkin reaction and the Knoevenagel-Doebner condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.

Knoevenagel-Doebner Condensation

This reaction is a modification of the Knoevenagel condensation and is particularly effective for the synthesis of α,β-unsaturated carboxylic acids. It involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base, typically pyridine with a catalytic amount of piperidine.[4][5][6][7]

Reaction Scheme:

Sources

- 1. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 451-69-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. bepls.com [bepls.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. DSpace [open.bu.edu]

An In-depth Technical Guide to the Synthesis of 2-Fluorocinnamic Acid from 2-Fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-fluorocinnamic acid, a valuable intermediate in the pharmaceutical and chemical research sectors. The document delves into the theoretical underpinnings of the Knoevenagel condensation, specifically the Doebner modification, which is the primary synthetic route from 2-fluorobenzaldehyde. It offers a detailed, step-by-step experimental protocol, guidance on product purification and characterization, and a discussion of the critical role of fluorinated synthons in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and application of this compound.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, fluorinated building blocks, such as this compound, are of significant interest to the pharmaceutical industry.

This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[3][] Its derivatives have been investigated for a range of therapeutic applications, leveraging the unique properties conferred by the fluorine substituent. This guide focuses on a robust and widely utilized method for the synthesis of this compound: the Knoevenagel condensation of 2-fluorobenzaldehyde with malonic acid.

The Synthetic Pathway: A Deep Dive into the Knoevenagel-Doebner Reaction

The synthesis of this compound from 2-fluorobenzaldehyde is most effectively achieved through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[5] Specifically, the Doebner modification of this reaction is particularly well-suited for this transformation.[5][6][7] This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

The Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel-Doebner reaction proceeds through a series of well-defined steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of malonic acid by a weak base, typically piperidine, to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde, leading to the formation of a tetrahedral intermediate.

-

Dehydration and Decarboxylation: This intermediate undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid. In the presence of pyridine as a solvent and at elevated temperatures, this intermediate readily undergoes decarboxylation to afford the final product, this compound, with the release of carbon dioxide.[7][8]

The synergistic use of pyridine as the solvent and a catalytic amount of piperidine is crucial for the efficiency of the Doebner modification. Pyridine, a weaker base than piperidine, serves as the reaction medium and facilitates the final decarboxylation step. Piperidine, a stronger secondary amine base, is the primary catalyst for the initial condensation.[9]

Experimental Protocol: From Reactants to Purified Product

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Knoevenagel-Doebner condensation.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorobenzaldehyde | 124.11 | 12.41 g | 0.10 |

| Malonic Acid | 104.06 | 11.45 g | 0.11 |

| Pyridine | 79.10 | 25 mL | - |

| Piperidine | 85.15 | 2.5 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Ethanol (95%) | 46.07 | For recrystallization | - |

Reaction Workflow

Caption: A schematic workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 12.41 g (0.10 mol) of 2-fluorobenzaldehyde, 11.45 g (0.11 mol) of malonic acid, and 25 mL of pyridine.[2]

-

Catalyst Addition: To the stirred mixture, add 2.5 mL of piperidine.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline mass may form. Break up the solid with a spatula and cool the flask in an ice bath to maximize precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold 95% ethanol (e.g., 2 x 15 mL).[2]

-

Purification: Purify the crude this compound by recrystallization from ethanol.[10][11][12][13] Dissolve the solid in a minimal amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Product Characterization: Confirming Identity and Purity

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇FO₂ |

| Molar Mass | 166.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 179-183 °C[14] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the vinyl and aromatic protons. The coupling between the vinyl protons will indicate the trans configuration of the double bond. |

| ¹³C NMR | The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the C-F stretch.[15] |

Safety and Handling

-

2-Fluorobenzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Malonic Acid: Harmful if swallowed. Causes serious eye damage.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis, purification, and characterization of this compound from 2-fluorobenzaldehyde. By understanding the underlying principles of the Knoevenagel-Doebner reaction and adhering to the detailed experimental protocol, researchers can reliably produce this valuable fluorinated intermediate for applications in drug discovery and chemical synthesis. The strategic use of such building blocks will undoubtedly continue to play a pivotal role in the development of novel and effective therapeutic agents.

References

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances.

-

Wikipedia. Knoevenagel condensation. [Link]

- Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A.

-

OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Chem 267.

- Recrystalliz

- Recrystalliz

- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.

- Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules.

- Supplementary Inform

-

Pharma Innovation. Fluorinated Pharmaceutical Intermediates. [Link]

- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc.

- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules.

- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bio-Science Research Bulletin.

-

PubChem. This compound. [Link]

-

Reddit. Recrystallization with two solvents. [Link]

- Google Patents.

-

ResearchGate. 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2 H]cinnamic acid and unlabeled cinnamic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Chlorocinnamic Acid: A Key Intermediate for Organic Synthesis and Pharmaceutical Research. [Link]

-

Organic Syntheses. 2,3-dimethoxycinnamic acid. [Link]

- Supplementary Inform

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930). [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. bepls.com [bepls.com]

- 3. 451-69-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. DSpace [open.bu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Home Page [chem.ualberta.ca]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. This compound, predominantly trans, 98% | Fisher Scientific [fishersci.ca]

- 15. This compound(451-69-4)FT-IR [chemicalbook.com]

Introduction: The Strategic Advantage of Fluorination in Cinnamoyl Scaffolds

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 13. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

- 16. mdpi.com [mdpi.com]

- 17. apec.org [apec.org]

- 18. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. ijcrt.org [ijcrt.org]

- 21. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bbrc.in [bbrc.in]

- 23. New neuroprotective derivatives of cinnamic acid by biotransformation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 29. preprints.org [preprints.org]

- 30. researchgate.net [researchgate.net]

- 31. spandidos-publications.com [spandidos-publications.com]

2-Fluorocinnamic Acid: A Strategic Building Block in Modern Organic Synthesis

<

Introduction: The Unique Role of Fluorine in Synthesis

2-Fluorocinnamic acid, a halogenated derivative of cinnamic acid, has emerged as a crucial building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] The strategic placement of a fluorine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity.[2] Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules, including altered acidity, lipophilicity, and metabolic stability, making it a valuable tool in drug design.[3][4] This guide provides an in-depth exploration of this compound's properties, synthesis, and its versatile applications as a precursor to complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective utilization.

Core Properties

This compound is a white to off-white crystalline solid.[2] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(2-fluorophenyl)prop-2-enoic acid | [2] |

| CAS Number | 451-69-4 | [1] |

| Molecular Formula | C₉H₇FO₂ | [1][2] |

| Molecular Weight | 166.15 g/mol | [1][2] |

| Melting Point | 178-180 °C | [2][3] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ethyl acetate. | [2] |

| pKa | ~4.31 | [2] |

Spectroscopic Fingerprints

Spectroscopic data is critical for confirming the structure and purity of this compound. The trans isomer (E form) is the predominant and more stable form, a feature readily identifiable through NMR spectroscopy.[2]

| Spectroscopic Technique | Key Features | Source |

| Infrared (IR) Spectroscopy | Exhibits characteristic peaks for both the aromatic ring and the carboxylic acid functional group. | [2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural confirmation, with fluorine coupling patterns being particularly informative for verifying regioselectivity. | [2] |

| Mass Spectrometry (MS) | The mass spectrum shows a distinct molecular ion peak and fragmentation patterns consistent with the structure. | [2] |

Synthesis of this compound: Key Methodologies

Several synthetic routes are employed for the preparation of this compound, with the Perkin and Knoevenagel-Doebner reactions being the most prevalent.

The Perkin Reaction

A classic and robust method for synthesizing cinnamic acids is the Perkin reaction.[5][6][7] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[5][6][7] For this compound, this translates to the reaction of 2-fluorobenzaldehyde with acetic anhydride and an alkali acetate.[2][8]

Experimental Protocol: Perkin Reaction for this compound

Materials:

-

2-Fluorobenzaldehyde

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Water

-

Ethanol

Procedure:

-

A mixture of 2-fluorobenzaldehyde (1 equivalent), acetic anhydride (2-2.5 equivalents), and anhydrous sodium acetate (1 equivalent) is placed in a round-bottom flask fitted with a reflux condenser.[8]

-

The reaction mixture is heated to approximately 180°C for 5-8 hours.[5]

-

After cooling, the mixture is poured into water to precipitate the crude product.[5]

-

The crude this compound is collected by filtration and washed with cold water.

-

Recrystallization from ethanol or an ethanol-water mixture affords the purified product.

The Knoevenagel-Doebner Condensation

A milder and often higher-yielding alternative to the Perkin reaction is the Knoevenagel-Doebner condensation.[9] This method involves the reaction of an aromatic aldehyde with malonic acid, typically using a base such as pyridine or piperidine as a catalyst.[2][10]

Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound

Materials:

-

2-Fluorobenzaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Dilute Hydrochloric Acid

-

Ethanol

Procedure:

-

2-Fluorobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) are dissolved in pyridine.[11]

-

A catalytic amount of piperidine is added, and the mixture is heated on a water bath for several hours.

-

The reaction mixture is then cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

The crude this compound is filtered, washed with water, and recrystallized from ethanol.

Palladium-Catalyzed Heck Reaction

The Heck reaction offers a modern and versatile approach to cinnamic acid derivatives.[12][13] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an alkene in the presence of a base.[12] For this compound, this would typically involve the coupling of a 2-fluoroaryl halide (e.g., 2-fluoroiodobenzene) with acrylic acid or an acrylate ester.[2] While powerful, this method's industrial application can be limited by the cost of the palladium catalyst.[9]

Caption: Synthetic pathways from this compound.

Conclusion: A Versatile and Indispensable Reagent

This compound stands as a testament to the power of strategic fluorination in organic synthesis. Its unique electronic properties, conferred by the ortho-fluoro substituent, make it a highly valuable and versatile building block. From well-established methods like the Perkin and Knoevenagel-Doebner reactions for its synthesis to its application in forming complex heterocyclic and polycyclic systems, this compound provides a reliable and reactive scaffold. For researchers and drug development professionals, a deep understanding of this reagent's capabilities is essential for the rational design and efficient synthesis of next-generation pharmaceuticals and advanced materials. Its continued use in innovative synthetic strategies ensures its place as a cornerstone intermediate in the chemical sciences.

References

- Vertex AI Search. (n.d.). Unlock the Potential of this compound: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.

- BenchChem. (n.d.). This compound | 18944-77-9.

- Sigma-Aldrich. (n.d.). This compound 98 451-69-4.

- MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.

- BenchChem. (n.d.). Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals.

- PubMed. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction.

- Wikipedia. (n.d.). Perkin reaction.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.

- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.

- ResearchGate. (2025). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review.

- BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Chlorocinnamic Acid.

- ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles.

- ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.

- JOCPR. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.

- SpringerLink. (2021). Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives.

- ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.

- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

- PubMed Central. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.

- PubMed. (n.d.). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst.

- BenchChem. (n.d.). A Head-to-Head Comparison of Synthesis Routes for 2-Chlorocinnamic Acid.

- Chemistry LibreTexts. (2023). Heck Reaction.

- PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.

- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.

- ResearchGate. (2025). The role of fluorine in medicinal chemistry.

- ResearchGate. (n.d.). [2+2] cycloaddition of cinnamic acids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. jocpr.com [jocpr.com]

Physicochemical properties of ortho-fluorocinnamic acid

An In-depth Technical Guide to the Physicochemical Properties of ortho-Fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-fluorocinnamic acid, also known as (2E)-3-(2-fluorophenyl)prop-2-enoic acid, is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the ortho position of the phenyl ring profoundly influences the molecule's electronic landscape, reactivity, and biological interactions, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive analysis of the core physicochemical properties of ortho-fluorocinnamic acid, offering field-proven insights into its structural characteristics, spectroscopic profile, thermal behavior, and solubility. Detailed experimental protocols and data are presented to serve as a foundational resource for researchers engaged in its application.

Molecular and Structural Properties

A thorough understanding of the molecular architecture of ortho-fluorocinnamic acid is fundamental to predicting its behavior in chemical and biological systems. The molecule's identity is defined by its specific arrangement of atoms and its corresponding identifiers.

-

IUPAC Name: (E)-3-(2-fluorophenyl)prop-2-enoic acid[2]

-

Synonyms: o-Fluorocinnamic acid, 2-Fluorocinnamic acid[2]

-

CAS Number: 451-69-4[2]

-

Molecular Formula: C₉H₇FO₂[2]

-

Molecular Weight: 166.15 g/mol [2]

The structure consists of a phenyl ring substituted with a fluorine atom at the ortho (C2) position, linked via a trans-configured acrylic acid moiety. This arrangement dictates its steric and electronic properties.

Caption: Standard experimental workflow for DSC analysis.

Reactivity, Stability, and Handling

-

Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation. [3]* Reactivity: The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation. The carbon-carbon double bond is susceptible to addition reactions. The fluorinated phenyl ring can participate in aromatic substitution reactions, with the fluorine atom acting as a directing group.

-

Safety: Ortho-fluorocinnamic acid is classified as an irritant, causing potential skin, eye, and respiratory irritation. [3][4]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. [3][5]

Role in Drug Discovery and Development

The incorporation of fluorine is a well-established and powerful strategy in modern medicinal chemistry. [6]The specific properties of ortho-fluorocinnamic acid make it a highly valuable scaffold.

Caption: The strategic value of ortho-fluorination in drug design.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the ortho position can block a potential site of hydroxylation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. [6][7]* Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency. [8]* Conformational Control: The steric bulk and electronic nature of the ortho-fluorine substituent can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into a target's binding pocket.

Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol outlines a common and reliable method for synthesizing ortho-fluorocinnamic acid. [1]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing dilute hydrochloric acid (e.g., 1 M HCl) to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove residual salts and pyridine hydrochloride.

-

Recrystallization: Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure ortho-fluorocinnamic acid crystals.

-

Drying: Dry the purified product in a vacuum oven.

Protocol 2: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh approximately 5-10 mg of dry ortho-fluorocinnamic acid.

-

Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if desired, fluorine (¹⁹F) NMR spectra according to standard instrument procedures.

Conclusion

Ortho-fluorocinnamic acid is a compound whose physicochemical properties are precisely tuned by the presence of its ortho-fluorine substituent. Its defined melting point, characteristic spectroscopic signatures, and predictable acidity make it a well-characterized building block for advanced chemical synthesis. For drug development professionals, the strategic advantages conferred by the fluorine atom—namely enhanced metabolic stability and the potential for improved target binding—underscore its importance as a scaffold in the design of next-generation therapeutics. This guide provides the foundational data and methodologies necessary to leverage the unique properties of this versatile molecule effectively.

References

- Vertex AI Search. (n.d.). 4-Fluorocinnamic acid 459-32-5 wiki. Retrieved January 9, 2026.

-

National Center for Biotechnology Information. (n.d.). 4-Fluorocinnamic acid. PubChem. Retrieved January 9, 2026, from [Link]

-

Alchemist-chem. (n.d.). 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 4-Fluorocinnamic acid. NIST WebBook. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of m-fluorocinnamic acid (CAS 458-46-8). Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Green Chemistry. Retrieved January 9, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3). Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluorocinnamic acid - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of trans 3-fluorocinnamic acid. Retrieved January 9, 2026, from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved January 9, 2026, from [Link]

-

Chem-Impex. (n.d.). 4-Fluorocinnamic acid. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. gustavus.edu [gustavus.edu]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

CAS number 451-69-4 experimental data and literature

An In-depth Technical Guide to 4-Ethynylanisole (CAS No. 768-60-5) for Researchers and Drug Development Professionals

A Note on CAS Number Discrepancy: The initial request specified CAS number 451-69-4, which corresponds to 2-Fluorocinnamic acid. However, the topic name "4-Ethynylanisole" was also provided. This guide focuses on 4-Ethynylanisole, which has the CAS number 768-60-5, as a comprehensive set of experimental data is available for this compound, aligning with the in-depth nature of the requested guide.

Introduction

4-Ethynylanisole, also known as 1-ethynyl-4-methoxybenzene or p-methoxyphenylacetylene, is a versatile aromatic alkyne that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring a terminal alkyne and an electron-donating methoxy group on a phenyl ring, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the experimental data and literature pertaining to 4-ethynylanisole, offering insights for its application in research and development, particularly in the synthesis of novel organic materials and potential pharmaceutical agents.

Physicochemical Properties

4-Ethynylanisole is a solid at room temperature with a low melting point.[1][2] It is readily soluble in common organic solvents such as chloroform, acetone, dichloromethane, and methanol, but insoluble in water.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [2][3] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Melting Point | 28-29 °C | [1][2] |

| Boiling Point | 87-91 °C at 11 mmHg | [1][2] |

| Density | 1.019 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.563 | [1][2] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |

Spectroscopic Characterization

A comprehensive suite of spectroscopic data is available for 4-ethynylanisole, providing unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra for 4-ethynylanisole have been well-documented.[3][4] The spectra are consistent with the proposed structure, showing characteristic signals for the aromatic protons, the methoxy group, and the acetylenic proton.

¹H NMR (CDCl₃): The proton NMR spectrum typically exhibits signals in the aromatic region (around 6.8-7.4 ppm), a singlet for the methoxy protons (around 3.8 ppm), and a singlet for the terminal alkyne proton (around 3.0 ppm).

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the aromatic carbons, the methoxy carbon, and the two sp-hybridized carbons of the alkyne.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of 4-ethynylanisole displays characteristic absorption bands that confirm the presence of the key functional groups.[3][5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | ≡C-H stretch (alkyne) |

| ~2100 | C≡C stretch (alkyne) |

| ~3100-3000 | =C-H stretch (aromatic) |

| ~1600, 1500, 1450 | C=C stretch (aromatic ring) |

| ~1250, 1030 | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometric analysis of 4-ethynylanisole, typically performed using gas chromatography-mass spectrometry (GC-MS), shows a molecular ion peak (M⁺) at m/z 132, corresponding to its molecular weight.[3][6]

Synthesis and Reactivity

4-Ethynylanisole is a valuable synthon in a variety of organic transformations, owing to the reactivity of its terminal alkyne.

Synthetic Workflow

A common synthetic route to 4-ethynylanisole involves the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with a suitable aryl halide, like 4-iodoanisole, followed by deprotection.

Caption: A typical Sonogashira coupling workflow for the synthesis of 4-Ethynylanisole.

Key Applications in Synthesis

4-Ethynylanisole is a versatile reagent employed in a range of synthetic applications:

-

Cycloaddition Reactions: It participates in [4+2] cycloadditions for the synthesis of photoluminescent 1,2-dihydrophosphinines.[1][2] It also undergoes 1,3-dipolar cycloadditions with acceptor-cyclopropylmethylsilanes to yield functionalized cyclopentenes.[1][7]

-

Multi-component Reactions: It is utilized in copper-catalyzed three-component synthesis of trisubstituted 1,2,4-triazoles, reacting with an arylboronic acid and sodium azide.[1][2]

-

Hydroamination Reactions: It has been used in gold (III)-catalyzed hydroamination reactions to produce N-vinylindoles.[1][2]

-

Formation of Propargyl Aldehydes: It can be directly converted to the corresponding propargyl aldehyde in good yield using DMF-dimethyl acetal.[1][2]

-

Sonogashira Coupling Reactions: As a terminal alkyne, it is a common coupling partner in Sonogashira reactions to form more complex molecules.[1][7]

Safety and Handling

4-Ethynylanisole is classified as a combustible solid.[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[1]

-

Storage: Store in a well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly sealed in a dry and cool environment.[8]

-

Fire Fighting: In case of fire, use CO₂, dry chemical, or foam to extinguish.[9]

Conclusion

4-Ethynylanisole is a well-characterized and synthetically valuable compound with a broad range of applications in organic chemistry. Its readily available spectroscopic data allows for straightforward identification and quality control. The reactivity of its terminal alkyne makes it a key building block for the construction of complex molecular architectures, including those with potential applications in materials science and drug discovery. Researchers and drug development professionals can leverage the experimental data and synthetic protocols outlined in this guide for the efficient and effective utilization of 4-ethynylanisole in their work.

References

-

4-Ethynylanisole - SpectraBase. (n.d.). Retrieved January 9, 2026, from [Link]

-

The Role of 4-Ethynylanisole (CAS 768-60-5) as a Versatile Building Block in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 9, 2026, from [Link]

-

1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

4-Ethynylanisole - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 9, 2026, from [Link]

-

4-Ethynylanisole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. 4-Ethynylanisole 97 768-60-5 [sigmaaldrich.com]

- 2. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Ethynylanisole(768-60-5) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 768-60-5|4-Ethynylanisole|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

2-Fluorocinnamic Acid: A Strategic Intermediate in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for fine-tuning pharmacological profiles. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] This has led to a significant increase in the number of fluorinated drugs approved for clinical use. Within this context, 2-Fluorocinnamic acid (2-FCA) stands out as a versatile and highly valuable pharmaceutical intermediate.[3] Its cinnamic acid backbone provides a robust scaffold for chemical modification, while the ortho-positioned fluorine atom imparts unique electronic and steric properties that can be leveraged in the design of novel therapeutics.[4]

This technical guide provides a comprehensive overview of the potential of this compound as a key building block in drug discovery and development. We will delve into its chemical characteristics, synthesis, and its application in the creation of a diverse range of biologically active molecules, supported by experimental data and detailed protocols.

Physicochemical and Spectroscopic Characterization of this compound

A thorough understanding of the fundamental properties of a pharmaceutical intermediate is paramount for its effective utilization in synthesis and process development.

Key Physicochemical Properties

This compound is a white crystalline solid at room temperature. The introduction of the fluorine atom at the ortho position of the phenyl ring influences its electronic properties and acidity compared to unsubstituted cinnamic acid.

| Property | Value | Source(s) |

| CAS Number | 451-69-4 | [2] |

| Molecular Formula | C₉H₇FO₂ | [2] |

| Molecular Weight | 166.15 g/mol | [2] |

| Melting Point | 178-180 °C | |

| IUPAC Name | (2E)-3-(2-fluorophenyl)prop-2-enoic acid | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 2-FCA exhibits characteristic signals for the aromatic and vinylic protons. The coupling constants of the vinylic protons are indicative of the trans configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbon attached to the fluorine atom shows a characteristic splitting pattern due to C-F coupling.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound typically shows a molecular ion peak at m/z 166.[2] The fragmentation pattern is influenced by the ortho-fluoro substituent, with a characteristic loss of HF being a notable feature.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretch, the C=C double bond stretch, and the C-F bond vibration.

Synthesis of this compound: A Practical Approach

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of cinnamic acids.[6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Caption: Knoevenagel condensation for 2-FCA synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Knoevenagel condensation.[6][7]

Materials:

-

2-Fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (used as solvent).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a white solid.

This compound as a Versatile Pharmaceutical Intermediate

The true potential of this compound lies in its utility as a starting material for the synthesis of a wide array of biologically active molecules. Its carboxylic acid and alkene functionalities serve as handles for further chemical transformations, allowing for the construction of diverse molecular scaffolds.

Caption: Synthetic utility of this compound.

Synthesis of this compound Amides

Amide derivatives of cinnamic acids have shown significant potential as anticancer and antimicrobial agents.[8] The synthesis of amides from this compound can be readily achieved via activation of the carboxylic acid followed by reaction with an appropriate amine.

This protocol describes a general procedure for the synthesis of N-aryl-2-fluorocinnamamides.[6]

Materials:

-

This compound

-

Thionyl chloride or Oxalyl chloride

-

Substituted aniline

-

Triethylamine or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide (DMF) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound amide.

Synthesis of this compound Esters

Ester derivatives of cinnamic acids are also of significant interest, particularly for their antimicrobial properties.[1] Fischer-Speier esterification is a classical and effective method for their synthesis.[9]

This protocol outlines the Fischer esterification of this compound.[9]

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (which also acts as the solvent) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for several hours (4-8 hours, or until TLC indicates completion of the reaction).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

-

Purify the product by column chromatography if necessary.

Biological Activities of this compound Derivatives

The true value of this compound as a pharmaceutical intermediate is demonstrated by the diverse and potent biological activities of its derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents. The incorporation of a 2-fluoro substituent can enhance this activity. For instance, certain cinnamamide derivatives have exhibited significant cytotoxicity against various cancer cell lines.[4]

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Source(s) |

| Cinnamamides | Various | 1-4 µg/mL (as MIC) | [4] |

The anticancer mechanism of action of these derivatives often involves the induction of apoptosis and cell cycle arrest in cancer cells.[6] They can modulate key signaling pathways, such as inhibiting the activity of protein kinases that are often dysregulated in cancer.[10]

Caption: Anticancer mechanism of 2-FCA derivatives.

Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of microbial pathogens. The lipophilicity and electronic properties conferred by the 2-fluoro-substituted phenyl ring can enhance the ability of these compounds to penetrate microbial cell membranes and disrupt essential cellular processes.[1]

| Derivative Class | Microbial Strain | MIC | Source(s) |

| α-Fluorocinnamic acids | Staphylococcus aureus | 15–25 mM | [4] |

| Cinnamamide derivatives | Staphylococcus and Enterococcus species | 1–4 µg/mL | [4] |

The mechanism of antimicrobial action is often attributed to the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[11]

Pharmacokinetics and Metabolic Stability

The fluorine atom in this compound derivatives can have a significant impact on their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[12] While specific ADME data for a wide range of 2-FCA derivatives is not extensively available in the public domain, the general principles of fluorine in medicinal chemistry suggest that the 2-fluoro substitution can be strategically employed to enhance the drug-like properties of these molecules.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate with significant potential in pharmaceutical research and development. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, allows for the creation of a wide array of derivatives with promising biological activities. The strategic placement of the fluorine atom can enhance the pharmacological properties of the resulting molecules, making 2-FCA an attractive starting point for the design of novel anticancer, antimicrobial, and other therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline is set to increase. Further exploration of its synthetic utility and the biological activities of its derivatives will undoubtedly lead to the development of new and improved medicines.

References

-

The fragmentations of substituted cinnamic acids after electron impact. (n.d.). CORE. Retrieved from [Link]

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2021). MDPI. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of fluorocinnamic acid. (2012). Google Patents.

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). De Gruyter. Retrieved from [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2021, January 31). YouTube. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). KOREASCIENCE. Retrieved from [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2020). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. (2017). PubMed. Retrieved from [Link]

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). PubMed. Retrieved from [Link]

- Unlock the Potential of this compound: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). Google Cloud.

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved from [Link]

-

The condensation of aldehydes with malonic acid. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-